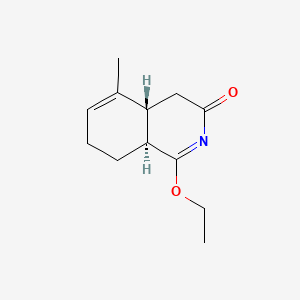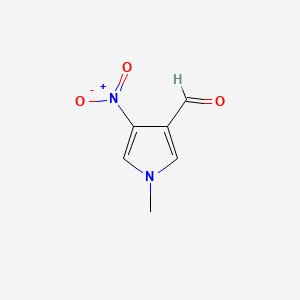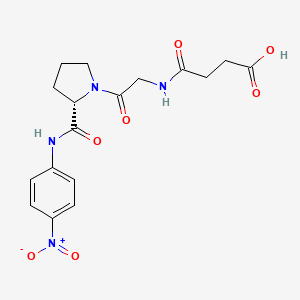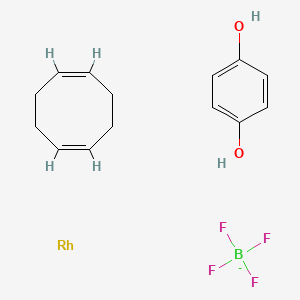
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate, also known by its CAS Number 120967-70-6, is a chemical compound used in various applications . It is supplied by manufacturers such as Strem Chemicals, Inc .
Molecular Structure Analysis
The molecular formula of this compound is C14H18BF4O2Rh . The InChI representation isInChI=1S/C8H12.C6H6O2.BF4.Rh/c1-2-4-6-8-7-5-3-1;7-5-1-2-6 (8)4-3-5;2-1 (3,4)5;/h1-2,7-8H,3-6H2;1-4,7-8H;;/q;;-1;/b2-1-,8-7-;;;; .
Applications De Recherche Scientifique
Antitumor Activity
Research on rhodium(I) derivatives, including those with cyclooctadiene ligands, has shown antitumor effects. For example, studies on square planar Rhodium complexes have demonstrated antineoplastic action in models like the MCa mammary carcinoma and Lewis lung carcinoma. These complexes may work not through direct cytotoxicity but by inducing modifications at the primary tumor level, potentially acting as biological response modifiers (Sava et al., 1989).
Anti-inflammatory Properties
Some Rhodium(I) complexes, including those with cyclooctadiene ligands, have been studied for their anti-inflammatory properties. In models like carrageenin paw edema in rats, certain Rhodium(I) complexes demonstrated significant anti-inflammatory activity, suggesting potential for further investigation in inflammatory diseases (Sava et al., 1989).
Catalytic Applications
Rhodium(I) complexes, particularly those involving cyclooctadiene, have been extensively used in catalysis, including in industrial processes and laboratory reactions. Research continues to explore new rhodium catalysts for their efficiency and selectivity in various chemical reactions, highlighting the ongoing interest and potential in sustainable chemistry and catalytic processes (Medici et al., 2021).
Safety and Hazards
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate is classified as a skin irritant (H315), causing serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and ensuring good ventilation during handling and storage .
Mécanisme D'action
Target of Action
Cyclooctadiene(hydroquinone)rhodium(I)tetrafluoroborate, also known as Benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
This compound acts as a pre-catalyst, forming cationic COD-Rhodium complexes with phosphine ligands . These complexes then interact with the reactants, facilitating their transformation into the desired products . The exact nature of these interactions and the resulting changes depend on the specific reaction being catalyzed.
Biochemical Pathways
The compound is involved in several biochemical pathways, including the efficient 1,4-conjugate addition of arylboronic acids to enones . It also acts as a pre-catalyst for the addition of arylboronic acids to aryl aldehydes . In the presence of aluminum isopropoxide, it forms a self-supported heterogeneous catalyst for the stereoselective polymerization of phenylacetylene to cis-poly(phenylacetylene) .
Result of Action
The primary result of the compound’s action is the facilitation of chemical reactions, leading to the efficient production of desired products . At the molecular level, it enables the transformation of reactants into products by lowering the activation energy of the reaction . At the cellular level, its effects would depend on the specific context of its use.
Propriétés
IUPAC Name |
benzene-1,4-diol;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.C6H6O2.BF4.Rh/c1-2-4-6-8-7-5-3-1;7-5-1-2-6(8)4-3-5;2-1(3,4)5;/h1-2,7-8H,3-6H2;1-4,7-8H;;/q;;-1;/b2-1-,8-7-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTYAQCGFXPPHA-PHFPKPIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC(=CC=C1O)O.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1=CC(=CC=C1O)O.[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF4O2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

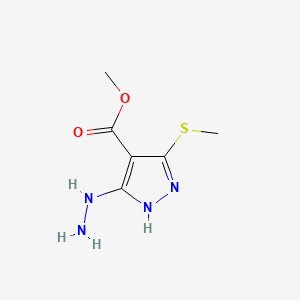
![2H-[1,3]Oxazolo[5,4-g]indole](/img/structure/B570991.png)
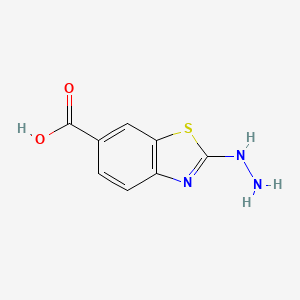
![10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B570993.png)


![6-(Chloromethyl)-4,9-dihydroxy-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B570998.png)
